molecular formula C20H16Cl2N2OS B2630274 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime CAS No. 338960-63-7

6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime

Cat. No.: B2630274
CAS No.: 338960-63-7
M. Wt: 403.32
InChI Key: WFSLDCFWEJNBSH-WYMPLXKRSA-N
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Description

Key Observations:

  • Sulfanyl vs. Sulfonyl Groups : Replacing the sulfanyl group with a sulfonyl group (as in 338967-01-4) increases the compound’s polarity and potential for hydrogen bonding, which may alter solubility and reactivity.
  • Oxime vs. Carboxamide : The oxime group in the target compound introduces a nitrogen-oxygen bond absent in carboxamide derivatives like 342417-01-0, potentially affecting chelation properties.
  • Substituent Positioning : The 2,4-dichlorobenzyl group’s chlorine atoms create steric hindrance compared to simpler benzyl groups, influencing conformational stability.

These structural variations highlight the compound’s role in exploring structure-activity relationships in medicinal chemistry, particularly in modulating electron-withdrawing and steric effects.

Properties

IUPAC Name

(E)-N-[(2,4-dichlorophenyl)methoxy]-1-[6-(4-methylphenyl)sulfanylpyridin-3-yl]methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16Cl2N2OS/c1-14-2-7-18(8-3-14)26-20-9-4-15(11-23-20)12-24-25-13-16-5-6-17(21)10-19(16)22/h2-12H,13H2,1H3/b24-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFSLDCFWEJNBSH-WYMPLXKRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SC2=NC=C(C=C2)C=NOCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)SC2=NC=C(C=C2)/C=N/OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime typically involves multiple steps, starting with the preparation of the nicotinaldehyde derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The final step involves the formation of the oxime group using hydroxylamine hydrochloride under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. Continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the oxime group, using reagents like sodium methoxide (NaOCH3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted oxime derivatives.

Scientific Research Applications

6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime has a wide range of applications in scientific research:

    Pharmaceuticals: Used as an intermediate in the synthesis of various drugs.

    Catalysis: Acts as a catalyst in organic reactions due to its unique functional groups.

    Materials Science: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Structural Comparisons

Table 1: Structural Features of Selected Oxime Derivatives

Compound Name Core Structure Sulfanyl Substituent Oxime Substituent Key Functional Groups
6-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(2,4-dichlorobenzyl)oxime Nicotinaldehyde (pyridine) 4-Methylphenyl 2,4-Dichlorobenzyl Sulfanyl, dichloro, oxime
CITCO (6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(3,4-dichlorobenzyl)oxime) Imidazothiazole 4-Chlorophenyl 3,4-Dichlorobenzyl Imidazothiazole, dichloro
O-(2,4-dichlorobenzyl)oxime derivatives (Emami et al.) Imidazolylchromanone Chroman ring substitutions 2,4-Dichlorobenzyl Chromanone, dichloro
2-[(4-methylphenyl)sulfanyl]nicotinaldehyde O-(4-methylbenzyl)oxime (CAS 477885-93-1) Nicotinaldehyde (pyridine) 4-Methylphenyl 4-Methylbenzyl Sulfanyl, methyl

Key Observations :

  • The target compound shares the nicotinaldehyde core with CAS 477885-93-1 but differs in oxime substitution (2,4-dichlorobenzyl vs. 4-methylbenzyl). Chlorine atoms in the oxime group may enhance lipophilicity and receptor binding compared to methyl groups .
  • Unlike CITCO, which has an imidazothiazole core and 3,4-dichlorobenzyl oxime, the target compound’s pyridine core and 2,4-dichloro substitution may alter nuclear receptor selectivity (e.g., CAR vs. PXR) .

Key Observations :

  • CITCO vs. Target Compound : CITCO’s imidazothiazole core and 3,4-dichlorobenzyl oxime are critical for CAR selectivity. The target compound’s pyridine core and 2,4-dichloro substitution may shift receptor preference or reduce potency due to altered steric/electronic properties .
  • However, the nicotinaldehyde core may confer distinct pharmacokinetic properties .
  • Substituent Effects : Chlorine atoms in the benzyl group (e.g., 2,4-dichloro vs. 3,4-dichloro) influence receptor binding. For example, CITCO’s 3,4-dichloro configuration optimizes CAR interaction, while 2,4-dichloro may favor alternative targets .

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